molecular formula C11H19NO2 B15270337 Methyl 2-azaspiro[4.5]decane-4-carboxylate

Methyl 2-azaspiro[4.5]decane-4-carboxylate

Cat. No.: B15270337
M. Wt: 197.27 g/mol
InChI Key: RUNXDXJEEAACRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-azaspiro[4.5]decane-4-carboxylate (CAS 235791-22-7) is a chemically pure spirocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a key synthetic intermediate and privileged scaffold for constructing more complex, biologically active molecules. The compound features a spiro[4.5]decane core, a structure known to impart conformational rigidity that can enhance binding selectivity and optimize pharmacokinetic properties in lead compounds. Researchers value this scaffold for its application in central nervous system (CNS) drug development; specifically, derivatives of the 2-azaspiro[4.5]decane structure have been investigated for their potent anticonvulsant properties . Furthermore, structurally similar 1-oxa-3-azaspiro[4.5]decane derivatives are recognized in patent literature as neuropeptide Y5 receptor antagonists, indicating the potential of this chemotype in developing treatments for conditions like obesity and binge eating disorder . The methyl ester functional group provides a reactive handle for further synthetic modification, allowing for diversification into amides, acids, or other derivatives. This product is strictly for research and development use by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

methyl 2-azaspiro[4.5]decane-4-carboxylate

InChI

InChI=1S/C11H19NO2/c1-14-10(13)9-7-12-8-11(9)5-3-2-4-6-11/h9,12H,2-8H2,1H3

InChI Key

RUNXDXJEEAACRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC12CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azaspiro[4.5]decane-4-carboxylate typically involves the reaction of a suitable azaspiro compound with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaspiro[4.5]decane-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-azaspiro[4.5]decane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Methyl 2-azaspiro[4.5]decane-4-carboxylate and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Key Properties/Applications References
This compound C₁₁H₁₇NO₂ 195.27 Unsubstituted spiro core, methyl ester Intermediate for functionalization
Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate C₁₂H₂₁NO₂ 211.30 7-methyl group on cyclohexane ring Enhanced lipophilicity
Methyl 2,8-Dibenzyl-2,8-diazaspiro[4.5]decane-4-carboxylate (8b) C₂₃H₂₉N₃O₂ 380.51 Dual benzyl groups at N2 and N8 Autophagy modulation; 36% synthesis yield
Methyl 2-Benzyl-8-((3,5-dimethylisoxazol-4-yl)methyl)-2,8-diazaspiro[4.5]decane-4-carboxylate (8e) C₂₃H₂₉N₃O₃ 395.50 Benzyl and isoxazole-derived substituents Higher yield (68%); potential bioactivity
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride C₁₀H₁₈ClNO₃ 235.71 Oxygen atom replacing N8 (8-oxa substitution) Altered solubility and reactivity
Ethyl 2-azaspiro[4.5]decane-4-carboxylate C₁₂H₂₁NO₂ 211.30 Ethyl ester instead of methyl ester Broader substrate compatibility

Key Observations :

  • Substituent Effects : Addition of benzyl or heterocyclic groups (e.g., isoxazole in 8e) increases molecular weight and may enhance target affinity .
  • Ring Modifications : Replacing nitrogen with oxygen (8-oxa derivatives) alters electronic properties and hydrogen-bonding capacity .
  • Ester Groups : Ethyl esters (vs. methyl) improve stability in certain synthetic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.